molecular formula C8H21NO3Si B1582816 1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)- CAS No. 2530-86-1

1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-

Cat. No. B1582816
CAS RN: 2530-86-1
M. Wt: 207.34 g/mol
InChI Key: QIOYHIUHPGORLS-UHFFFAOYSA-N
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Description

“1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-” is a chemical compound with the molecular formula C8H21NO3Si . It’s also known by its IUPAC name, N,N-Dimethyl-3-(trimethoxysilyl)-1-propylamine .


Molecular Structure Analysis

The molecular structure of “1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-” consists of a propylamine backbone with a trimethoxysilyl group attached to the third carbon . The molecular weight is approximately 207.343 Da .

Scientific Research Applications

Biochemical Screening

1H NMR spectroscopy has been utilized as an effective biochemical screening tool to detect abnormal patterns of metabolites in urine, demonstrating the potential application of N,N-dimethyl compounds in nephrotoxicity studies. This method helped identify novel markers of site-specific renal injury, indicating the utility of such compounds in biochemical diagnostics and research (Gartland, Bonner, & Nicholson, 1989).

Antidepressant Research

Research into 3,4-Diphenyl-1H-pyrazole-1-propanamine antidepressants highlighted the potential of N,N-dimethyl compounds in developing new treatments with reduced side effects. This suggests avenues for further investigation into the therapeutic applications of 1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)- in mental health (Bailey et al., 1985).

Neurokinin-1 Receptor Antagonism

The development of orally active, water-soluble neurokinin-1 receptor antagonists for potential clinical use in treating emesis and depression showcases the versatility of N,N-dimethyl compounds in pharmaceutical applications. The synthesis process involving dimethylamine highlights the compound's role in creating effective and soluble medications (Harrison et al., 2001).

Atherosclerosis Treatment

A study on the non-lethal inhibition of gut microbial trimethylamine production for atherosclerosis treatment suggests the potential of N,N-dimethyl compounds in cardiovascular research. The investigation into microbial TMA lyases and the impact on TMAO levels presents a novel approach to treating cardiometabolic diseases (Wang et al., 2015).

Chemical Synthesis and Removal of Byproducts

3-(Dimethylamino)-1-propylamine has been identified as a cost-effective reagent for removing byproducts in carbohydrate chemistry, highlighting its utility in synthetic organic chemistry and the potential for broader applications in chemical synthesis (Andersen, Heuckendorff, & Jensen, 2015).

properties

IUPAC Name

N,N-dimethyl-3-trimethoxysilylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H21NO3Si/c1-9(2)7-6-8-13(10-3,11-4)12-5/h6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOYHIUHPGORLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC[Si](OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062498
Record name 1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8062498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-

CAS RN

2530-86-1
Record name (Dimethylaminopropyl)trimethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2530-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-
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Record name 1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethyl-3-(trimethoxysilyl)propylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.988
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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